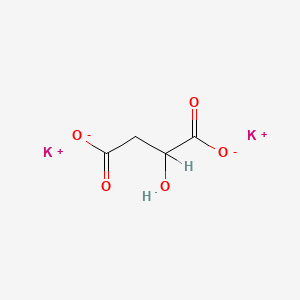

リンゴ酸二カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dipotassium malate (DKM) is an organic compound composed of two potassium atoms and one malic acid molecule. It is a white, odorless, crystalline solid with a molecular formula of C4H4K2O5. DKM is widely used in the food and beverage industry, as a preservative and flavor enhancer, and in pharmaceuticals, as an excipient, taste masking agent, and solubilizing agent. DKM also has a number of potential applications in the field of biochemistry and physiology.

科学的研究の応用

食品添加物

リンゴ酸二カリウムは、食品添加物として広く使用されています。 E番号はE351で、缶詰野菜、スープ、ソース、フルーツ製品、ソフトドリンクなどのさまざまな食品の酸味調節剤または酸味料として使用されます .

抗酸化物質

酸味調節剤としての役割に加えて、リンゴ酸二カリウムは抗酸化物質としても作用します . 抗酸化物質は、環境やその他の圧力に対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防ぐか、または遅らせることができる物質です。

香味剤

リンゴ酸二カリウムは、食品の香味剤として使用されます . 食物の味と香りを高め、消費者に魅力的なものにすることができます。

植物における硝酸の輸送

リンゴ酸二カリウムは、植物の根から葉への硝酸の輸送において重要な役割を果たします . 葉から根に輸送される塩です。 根では、リンゴ酸カリウムが酸化して炭酸カリウムになり、その後、土壌中の硝酸によって硝酸カリウムに変換され、葉に戻されます .

慢性腎臓病(CKD)の食事管理におけるリスク因子

リンゴ酸二カリウムを含むカリウム添加物は、加工食品に広く含まれており、そのため、CKDの食事管理におけるカリウムの隠れた供給源のリスクがあります . これは、CKD患者向けの教育ツールを開発するために非常に役立つ可能性があります .

バイオ肥料

カリウム可溶化微生物をバイオ肥料として使用することは、化学肥料の使用に関連する懸念と地球資源の枯渇に対処し、作物の生産性を向上させるための待望の解決策となる可能性があります . カリウム(K)は、植物の成長、ストレスへの耐性、代謝、発達、繁殖において重要な役割を果たします .

作用機序

Target of Action

Dipotassium malate, the potassium salt of malic acid, primarily targets the biochemical pathways in plants and algae . It plays a crucial role in the transport of nitrate from the roots of a plant to the leaves .

Mode of Action

Dipotassium malate acts as a transporter molecule in plants. It carries nitrate from the roots to the leaves of the plant. At the root, dipotassium malate oxidizes to potassium carbonate, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .

Biochemical Pathways

Dipotassium malate is involved in the malate-aspartate shuttle, a biochemical system for translocating electrons produced during glycolysis across the semipermeable inner membrane of the mitochondrion for oxidative phosphorylation in eukaryotes . It also plays a role in the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles in plants and algae .

Pharmacokinetics

It is known that it is highly water-soluble , which may influence its bioavailability and distribution within the organism.

Result of Action

The primary result of dipotassium malate’s action is the successful transport of nitrate from the roots to the leaves of a plant. This process is essential for the plant’s nutrient uptake and overall health .

Action Environment

The action of dipotassium malate is influenced by environmental factors such as soil nitrate levels and the presence of water, given its role in nitrate transport and its water solubility

生化学分析

Biochemical Properties

Dipotassium malate is involved in several biochemical reactions, primarily due to its role as an intermediate in the citric acid cycle (Krebs cycle). This compound interacts with various enzymes, including malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate. Additionally, dipotassium malate interacts with fumarase, facilitating the hydration of fumarate to malate. These interactions are crucial for the production of energy in the form of adenosine triphosphate (ATP) within cells .

Cellular Effects

Dipotassium malate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of intracellular pH and osmotic balance. By participating in the citric acid cycle, dipotassium malate contributes to the production of ATP, which is essential for cellular energy. Furthermore, it affects the expression of genes involved in metabolic pathways, thereby influencing overall cellular function .

Molecular Mechanism

At the molecular level, dipotassium malate exerts its effects through several mechanisms. It binds to specific enzymes, such as malate dehydrogenase, and facilitates the conversion of malate to oxaloacetate. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which is then used in the electron transport chain to generate ATP. Additionally, dipotassium malate can act as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dipotassium malate can vary over time. The stability of dipotassium malate is influenced by factors such as temperature, pH, and the presence of other compounds. Over time, dipotassium malate may degrade, leading to changes in its biochemical activity. Long-term studies have shown that dipotassium malate can have sustained effects on cellular function, particularly in terms of energy production and metabolic regulation .

Dosage Effects in Animal Models

The effects of dipotassium malate in animal models are dose-dependent. At low doses, dipotassium malate can enhance metabolic activity and improve energy production. At high doses, it may lead to adverse effects such as metabolic imbalances and toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of dipotassium malate are outweighed by its potential toxicity .

Metabolic Pathways

Dipotassium malate is involved in several metabolic pathways, including the citric acid cycle, glyoxylate cycle, and malate-aspartate shuttle. In the citric acid cycle, it is converted to oxaloacetate by malate dehydrogenase. In the glyoxylate cycle, dipotassium malate is converted to glyoxylate and acetyl-CoA. The malate-aspartate shuttle facilitates the transfer of reducing equivalents across the mitochondrial membrane, playing a crucial role in cellular respiration .

Transport and Distribution

Within cells, dipotassium malate is transported and distributed through various mechanisms. It can be transported across cellular membranes by specific transporters, such as dicarboxylate transporters. Once inside the cell, dipotassium malate can be localized to different cellular compartments, including the cytosol and mitochondria. Its distribution is influenced by factors such as cellular energy demand and metabolic state .

Subcellular Localization

Dipotassium malate is primarily localized in the cytosol and mitochondria. In the cytosol, it participates in metabolic pathways such as glycolysis and the citric acid cycle. In the mitochondria, dipotassium malate plays a crucial role in the production of ATP through oxidative phosphorylation. The subcellular localization of dipotassium malate is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

特性

| { "Design of the Synthesis Pathway": "Dipotassium malate can be synthesized by reacting malic acid with potassium hydroxide in water.", "Starting Materials": [ "Malic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Add malic acid to water and stir until dissolved", "Slowly add potassium hydroxide to the malic acid solution while stirring", "Heat the mixture to 60-70°C and continue stirring for 1-2 hours", "Cool the mixture to room temperature and filter the precipitated dipotassium malate", "Wash the precipitate with cold water and dry in a vacuum oven" ] } | |

CAS番号 |

585-09-1 |

分子式 |

C4H6KO5 |

分子量 |

173.19 g/mol |

IUPAC名 |

dipotassium;2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |

InChIキー |

VXUDZHAEAWUUPX-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[K+].[K+] |

正規SMILES |

C(C(C(=O)O)O)C(=O)O.[K] |

その他のCAS番号 |

585-09-1 |

物理的記述 |

Colourless or almost colourless aqueous solution |

関連するCAS |

4675-64-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

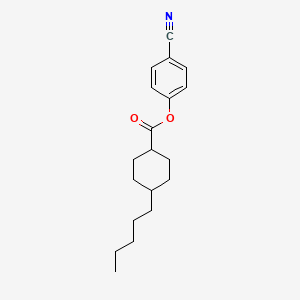

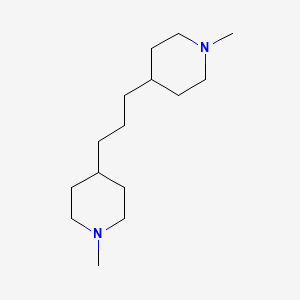

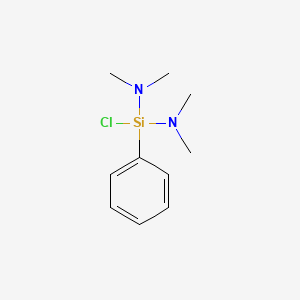

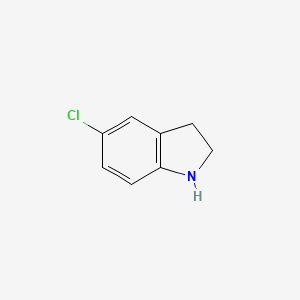

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of dipotassium malate, and how was this information used in scientific research?

A1: Dipotassium malate is an organic salt derived from malic acid, a dicarboxylic acid found naturally in fruits like apples. While the provided abstracts do not detail the exact molecular formula and weight of dipotassium malate, they highlight its use in nuclear magnetic resonance (NMR) studies. One study investigated the dipotassium malate's ABX proton spin system using NMR double resonance techniques []. Researchers used this spectroscopic data, alongside density matrix calculations, to determine the relative signs of coupling constants within the molecule. This type of analysis provides valuable insights into the molecule's three-dimensional structure and the interactions between its atoms.

Q2: Can you elaborate on the specific application of dipotassium malate in electromembrane processes as mentioned in one of the research papers?

A2: One of the research papers focuses on the conversion of dipotassium malate to malic acid using electromembrane processes []. While the abstract doesn't provide specific details about the process, it suggests that dipotassium malate can be used as a starting material for the sustainable production of malic acid. Electromembrane processes, known for their efficiency and environmental friendliness, likely utilize ion exchange membranes to separate and concentrate malic acid from the dipotassium salt. This approach could offer advantages over traditional chemical conversion methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)